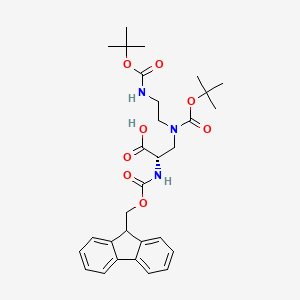

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a di-tert-butyl dicarbonate (Boc) protecting group on the side chain, and an additional Boc-protected aminoethyl group. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of L-Dap (L-2,3-diaminopropanoic acid) is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base like sodium carbonate.

Protection of the Side Chain: The side chain amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

Introduction of the Boc-Aminoethyl Group: The Boc-aminoethyl group is introduced through a nucleophilic substitution reaction, where the amino group reacts with a Boc-protected ethyl halide.

Industrial Production Methods: Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection and deprotection efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc groups can be removed using acidic conditions such as trifluoroacetic acid (TFA).

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like HBTU or DIC in the presence of a base like DIPEA.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in DMF.

Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling Reagents: HBTU, DIC, DIPEA.

Major Products Formed:

Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.

Peptide Chains: Coupling reactions with other amino acids form longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Solid-Phase Peptide Synthesis (SPPS): Facilitates the stepwise construction of peptides on a solid support.

Biology:

Protein Engineering: Used in the design and synthesis of novel proteins with specific functions.

Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating modified amino acids.

Medicine:

Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Vaccine Development: Plays a role in the design of peptide-based vaccines.

Industry:

Biotechnology: Used in the production of synthetic peptides for research and industrial applications.

Pharmaceuticals: Integral in the development of new pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Boc groups are removed under acidic conditions, enabling the stepwise construction of peptides.

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-Lys(Boc)-OH: Similar structure with a Boc-protected lysine side chain.

Fmoc-L-Orn(Boc)-OH: Contains a Boc-protected ornithine side chain.

Fmoc-L-Dab(Boc)-OH: Similar but lacks the additional Boc-aminoethyl group.

Uniqueness:

Additional Boc-Aminoethyl Group: Provides an extra functional group for further modifications.

Versatility in Peptide Synthesis: Offers more options for designing complex peptides with multiple functional groups.

Biologische Aktivität

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound, also known as Fmoc-azalysine(Boc), is characterized by its unique structure, which includes multiple protective groups that facilitate its use in complex biochemical applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C25H31N3O6

Molecular Weight: 469.54 g/mol

CAS Number: 2250436-46-3

The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal. The Boc (tert-butyloxycarbonyl) groups protect the amine functionalities, allowing for selective reactions during peptide assembly.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Protection of Amino Groups: The amino groups are protected using Boc groups to prevent unwanted reactions during synthesis.

- Fmoc Protection: The N-terminal amine is protected with an Fmoc group.

- Coupling Reactions: The protected amino acids are coupled to form peptides using standard coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Biological Activity

This compound exhibits several biological activities that make it a valuable building block in medicinal chemistry:

- Peptide Synthesis: It serves as a key component in the synthesis of bioactive peptides that can target specific receptors or enzymes in biological systems.

- Membrane Penetration: The azalysine structure allows for enhanced membrane permeability, which is crucial for drug delivery applications .

- Dendritic Structures: The compound's multiple nitrogen functionalities enable the formation of branched and dendritic peptides, which can improve binding affinity and specificity for biological targets .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

-

Anticancer Peptides: Research has shown that peptides synthesized with this compound can selectively bind to tumor-associated receptors, enhancing their therapeutic efficacy while minimizing side effects .

Study Findings PMC4771075 Demonstrated the effectiveness of peptides incorporating azalysine derivatives in targeting cancer cells. PMC10974982 Explored structure-activity relationships of peptides containing Fmoc-L-Dap derivatives, showing improved selectivity for integrin receptors. - Antimicrobial Activity: Peptides derived from Fmoc-L-Dap have been evaluated for their antimicrobial properties, revealing potential applications in developing new antibiotics .

- Vaccine Development: The compound's ability to form stable conjugates with antigens has been investigated for use in vaccine formulations, providing a platform for targeted immune responses .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O8/c1-29(2,3)40-26(36)31-15-16-33(28(38)41-30(4,5)6)17-24(25(34)35)32-27(37)39-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,15-18H2,1-6H3,(H,31,36)(H,32,37)(H,34,35)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFYKLFJOYHCMQ-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.